Ethyl benzo[d]oxazole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJRNKXXSWYYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557553 | |
| Record name | Ethyl 1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27383-87-5 | |
| Record name | 2-Benzoxazolecarboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27383-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl benzo[d]oxazole-2-carboxylate CAS number and chemical properties
This technical guide provides a comprehensive analysis of Ethyl benzo[d]oxazole-2-carboxylate , a critical heterocyclic building block in medicinal chemistry.[1]
Executive Summary
Ethyl benzo[d]oxazole-2-carboxylate (CAS: 27383-87-5 ) serves as a pivotal scaffold in the synthesis of bioactive heterocycles.[1] Its fused benzene-oxazole core mimics the purine and pyrimidine bases found in nucleic acids, making it a valuable bioisostere in kinase inhibitors, antimicrobial agents, and receptor modulators.[1] This guide details its physicochemical profile, validated synthetic protocols, and reactivity patterns to facilitate its application in high-throughput lead optimization.[1]
Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | Ethyl 1,3-benzoxazole-2-carboxylate |
| Common Name | Ethyl benzoxazole-2-carboxylate |
| CAS Number | 27383-87-5 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.19 g/mol |
| SMILES | CCOC(=O)C1=NC2=CC=CC=C2O1 |
| Appearance | White to off-white crystalline solid (typically) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| LogP (Predicted) | ~2.3 |
| TPSA | 52.3 Ų |
Synthetic Routes & Optimization
The synthesis of ethyl benzo[d]oxazole-2-carboxylate is primarily achieved through the cyclocondensation of 2-aminophenol with oxalic acid derivatives.[1] The choice of reagent (diethyl oxalate vs. ethyl oxalyl chloride) dictates the reaction conditions and purification burden.[1]
Method A: Thermal Condensation with Diethyl Oxalate (Scalable)
This method is preferred for gram-scale synthesis due to the low cost of reagents and the avoidance of corrosive acid chlorides.[1]
Reagents:
-
2-Aminophenol (1.0 eq)[1]
-
Diethyl oxalate (2.0 - 3.0 eq)[1]
-
Solvent: Xylene or Toluene (anhydrous)[1]
-
Catalyst: Boric acid (0.1 eq) or p-TsOH (catalytic)[1]
Protocol:
-
Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 2-aminophenol (e.g., 5.0 g) and anhydrous xylene (50 mL).
-
Addition: Add diethyl oxalate (10-15 mL) and the catalyst.
-
Reaction: Heat the mixture to reflux (140°C bath temperature). The reaction proceeds via initial amide formation followed by cyclodehydration.
-
Monitoring: Monitor water collection in the Dean-Stark trap. Reaction completion is typically observed by TLC (Hexane:EtOAc 7:3) after 4–6 hours.
-
Workup: Cool to room temperature. Evaporate excess diethyl oxalate and xylene under reduced pressure.
-
Purification: Recrystallize the residue from ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the product as a white solid.
Method B: Cyclization with Ethyl Oxalyl Chloride (Rapid)
This route is faster and proceeds at lower temperatures but requires careful handling of moisture-sensitive acid chlorides.[1]
Protocol:
-
Setup: Dissolve 2-aminophenol (1.0 eq) and Triethylamine (2.2 eq) in dry DCM at 0°C.
-
Addition: Dropwise add Ethyl oxalyl chloride (1.1 eq) over 30 minutes.
-
Cyclization: Allow to warm to RT. If the intermediate amide does not cyclize spontaneously, add p-TsOH (cat.) and reflux in toluene for 1 hour.
Mechanistic Pathway
The following diagram illustrates the stepwise mechanism from 2-aminophenol to the benzoxazole core.[2]
Figure 1: Mechanistic pathway for the formation of the benzoxazole ring via condensation.
Reactivity & Functionalization
The C2-ester group activates the benzoxazole ring, creating distinct zones for chemical modification.[1]
Hydrolysis & Decarboxylation
-
Hydrolysis: Treatment with LiOH in THF/Water yields Benzo[d]oxazole-2-carboxylic acid .[1]
-
Decarboxylation: The free acid is prone to thermal decarboxylation to yield unsubstituted benzoxazole, necessitating careful temperature control during acidification.[1]
Nucleophilic Substitution (SNAr)
The C2 position is electrophilic. While the ester is the primary target for nucleophiles (forming amides or hydrazides), the C2 carbon itself can undergo ring-opening attack by strong nucleophiles under harsh conditions.[1]
Electrophilic Aromatic Substitution (EAS)
The benzoxazole ring is electron-deficient.[1] Electrophilic substitution (nitration, halogenation) typically occurs on the fused benzene ring at the C5 or C6 positions , rather than the oxazole ring.[1]
Figure 2: Reactivity profile highlighting key functionalization vectors.[1]
Medicinal Chemistry Applications
Bioisosterism
The benzoxazole-2-carboxylate moiety acts as a bioisostere for:
-
Indole-2-carboxylates: Improving metabolic stability by reducing electron density.
-
Purine bases: Interacting with kinase ATP-binding pockets via hydrogen bonding acceptors (N3) and pi-stacking interactions.
Therapeutic Areas
-
Antimicrobial Agents: Derivatives of benzoxazole-2-carboxylates have shown potency against S. aureus and E. coli by inhibiting bacterial DNA gyrase.
-
Anticancer: Used as a scaffold for VEGFR-2 inhibitors, where the ester is often converted to an amide linker to extend into the hydrophobic pocket of the enzyme.[1]
-
Antiviral: The rigid planar structure intercalates with viral RNA/DNA complexes.
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis risk).[1]
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust or vapors.[1]
References
-
CAS Identification: ChemSrc. "Benzoxazole-2-carboxylic acid ethyl ester (CAS 27383-87-5)."[1] Available at: [Link][1]
-
Mechanistic Insight: ResearchGate. "Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic and Position-effect." Available at: [Link]
-
Medicinal Applications: MDPI. "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation." Available at: [Link][1]
-
Reaction Protocols: Organic Chemistry Portal. "Benzoxazole Synthesis." Available at: [Link][1]
Sources
Ethyl 1,3-benzoxazole-2-carboxylate molecular weight and formula
This guide details the physicochemical profile, synthetic pathways, and strategic application of Ethyl 1,3-benzoxazole-2-carboxylate , a critical heterocyclic scaffold in medicinal chemistry.
Physicochemical Profiling and Synthetic Utility in Drug Discovery
The Molecular Identity
Ethyl 1,3-benzoxazole-2-carboxylate is a fused bicyclic heterocycle characterized by a benzene ring fused to an oxazole ring at the [4,5] positions, with an ethyl ester functionality at the C2 position. This specific substitution pattern renders the C2 position highly electrophilic, serving as a versatile "divergent node" for generating libraries of bioactive benzoxazole-2-carboxamides and related derivatives.
Datasheet: Physicochemical Profile
| Parameter | Value | Technical Note |
| IUPAC Name | Ethyl 1,3-benzoxazole-2-carboxylate | - |
| CAS Registry | 5974-88-9 | Distinct from the 1,2-isomer (indoxazoles).[1] |
| Molecular Formula | C₁₀H₉NO₃ | - |
| Molecular Weight | 191.18 g/mol | Fragment-like; ideal for Fragment-Based Drug Design (FBDD). |
| Physical State | Solid (Low melting) or Oil | Purity dependent; often crystallizes from cold EtOH/Hexane. |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility; requires organic co-solvents for bio-assays. |
| Key Reactivity | C2-Ester Electrophile | Susceptible to nucleophilic attack (aminolysis, hydrolysis). |
Synthetic Architecture
The synthesis of the benzoxazole core generally proceeds via the condensation of o-substituted amino-phenols with oxalic acid derivatives. The choice of reagent (diethyl oxalate vs. ethyl oxalyl chloride) dictates the reaction conditions (thermal vs. base-mediated).
Mechanism of Formation
The reaction follows a condensation-dehydration sequence:
-
Nucleophilic Attack: The primary amine of 2-aminophenol attacks the carbonyl carbon of diethyl oxalate.
-
Amide Formation: Elimination of ethanol yields the intermediate oxamate.
-
Cyclodehydration: The phenolic oxygen attacks the amide carbonyl (intramolecular), followed by dehydration to aromatize the system into the benzoxazole ring.
Figure 1: Condensation-Cyclization pathway for benzoxazole ring formation.[2]
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 1,3-benzoxazole-2-carboxylate via thermal condensation.
Reagents:
-
2-Aminophenol (1.0 eq)[3]
-
Diethyl oxalate (2.0 eq - acts as reagent and solvent carrier)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq - Catalyst)
-
Xylene (Solvent)[3]
Methodology:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 2-aminophenol (10 mmol, 1.09 g), diethyl oxalate (20 mmol, 2.92 g), p-TsOH (1 mmol, 0.17 g), and Xylene (30 mL).
-
Reflux: Heat the mixture to reflux (approx. 140°C). Monitor the collection of water/ethanol in the Dean-Stark trap.
-
Monitoring: Check progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting aminophenol is polar; the product will move to a higher R_f (~0.5-0.6).
-
Workup:
-
Purification: If the residue is dark, purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc/Hexane).
Validation (Expected NMR Data):
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic: δ 7.85 (d, 1H), 7.65 (d, 1H), 7.50-7.40 (m, 2H) [Benzene ring protons].
-
Ester: δ 4.52 (q, J=7.1 Hz, 2H, -OCH ₂CH₃), 1.48 (t, J=7.1 Hz, 3H, -OCH₂CH ₃).
-
Therapeutic Utility & Reactivity Profile
The ethyl ester is rarely the final drug; it is a privileged intermediate . The benzoxazole core is a bioisostere for indole and purine bases, allowing it to intercalate with DNA or bind to kinase ATP pockets.
Key Transformations:
-
Aminolysis (Library Generation): Reaction with primary/secondary amines yields Benzoxazole-2-carboxamides. These are potent scaffolds for:
-
Antimicrobials: Targeting bacterial DNA gyrase.
-
Anticancers:[4] VEGFR-2 kinase inhibitors.
-
-
Hydrolysis: Conversion to the carboxylic acid for peptide coupling.
-
Reduction: Conversion to the alcohol, a precursor for fluorescent probes.
Figure 2: Divergent synthesis capabilities from the C2-ester node.
Safety & Handling
-
Hazard: Irritant to eyes, respiratory system, and skin.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Esters can hydrolyze slowly if exposed to atmospheric moisture over long periods.
References
-
Synthesis & Crystallography: Poursattar Marjani, A., et al. "Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate."[1][5] Scientific Electronic Library Online. Link
-
Medicinal Chemistry (Anticancer): Piao, H.R., et al. "Synthesis and biological evaluation of benzoxazole derivatives as novel VEGFR-2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
General Benzoxazole Properties: PubChem Compound Summary for Ethyl 1,3-benzoxazole-2-carboxylate (Note: Verify isomer specificity in search). Link
-
NMR Characterization (Methyl Ester Analog): Poirot, S., et al. "Crystal structure of methyl 1,3-benzoxazole-2-carboxylate." Acta Crystallographica Section E. Link
Sources
- 1. Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate [scielo.org.za]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate [scielo.org.za]
Strategic Optimization of Benzoxazole-2-Carboxylate Scaffolds: A Technical Guide
Executive Summary
The benzoxazole-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry due to its electronic similarity to purine bases (adenine and guanine) and its ability to interact with diverse biological targets, including DNA gyrase (antimicrobial) and VEGFR-2 (anticancer). This guide moves beyond basic synthesis to provide a structural-activity relationship (SAR) blueprint. It focuses on the strategic manipulation of the C-2 carboxylate "warhead" and the benzenoid core to tune solubility, lipophilicity, and target affinity.
Part 1: Synthetic Architecture
To explore the SAR of this scaffold, one must first master the construction of the parent core: Ethyl benzoxazole-2-carboxylate . The most robust, scalable route involves the cyclocondensation of substituted 2-aminophenols with oxalic acid derivatives.
Validated Synthetic Pathway
The following Graphviz diagram outlines the critical reaction pathways and decision points for synthesizing C-2 substituted benzoxazoles.
Figure 1: Step-wise synthetic workflow for generating benzoxazole-2-carboxylate and its downstream derivatives.
Part 2: Structure-Activity Relationship (SAR) Analysis[1]
The biological activity of benzoxazole-2-carboxylates is governed by two primary vectors: the Electronic Core (Benzene Ring) and the Binding Anchor (C-2 Position) .
The SAR Matrix
The table below synthesizes data from multiple studies, contrasting the requirements for antimicrobial vs. anticancer activity.
| SAR Vector | Position | Modification | Effect on Antimicrobial Activity | Effect on Anticancer Activity (VEGFR-2) |
| Electronic Core | C-5 | Electron-Withdrawing (Cl, NO2) | Strong Increase. Enhances lipophilicity and penetration into bacterial membranes [1]. | Decrease/Neutral. Often reduces binding affinity to kinase pockets. |
| C-5 | Electron-Donating (CH3, OMe) | Moderate/Decrease. Reduces electrophilicity required for some bacterial targets. | Increase. 5-Methyl derivatives show superior IC50 values against HepG2 lines [2].[1] | |
| Binding Anchor | C-2 | Ethyl Ester | Prodrug. Good cellular entry, hydrolyzed intracellularly to active acid. | Low Activity. Lacks H-bond donor capability for kinase hinge regions. |
| C-2 | Carboxamide (-CONHR) | Variable. Depends on R-group; bulky groups can hinder bacterial porin entry. | High Activity. Amide nitrogen acts as H-bond donor; hydrophobic tails (t-butyl) fit allosteric pockets [2]. | |
| C-2 | Hydrazide (-CONHNH2) | High Activity. Key pharmacophore for DNA gyrase inhibition. | Moderate. Good solubility but lower specificity for VEGFR. |
Mechanistic Logic (Why this works)
-
Antimicrobial: The benzoxazole ring acts as a bioisostere of adenine.[2] When C-5 is substituted with EWGs (Cl, NO2), the ring system becomes more electron-deficient, enhancing π-π stacking interactions with DNA base pairs in bacterial DNA gyrase [1].
-
Anticancer: For targets like VEGFR-2, the molecule must fit into the ATP-binding pocket. A C-5 methyl group provides a specific hydrophobic interaction, while a C-2 amide linker allows the "tail" of the molecule to reach the hydrophobic back-pocket of the enzyme [2].
SAR Decision Tree
Use this logic flow to design your next derivative based on your therapeutic target.
Figure 2: Strategic decision tree for optimizing benzoxazole derivatives based on therapeutic intent.
Part 3: Experimental Protocols
These protocols are designed to be self-validating . The intermediate checks (TLC, MP) are critical to ensuring the integrity of the scaffold before proceeding to biological testing.
Synthesis of Ethyl Benzoxazole-2-Carboxylate
Objective: Synthesis of the core scaffold from 2-aminophenol.
Reagents:
-
2-Aminophenol (1.0 eq)[3]
-
Diethyl Oxalate (1.5 eq)
-
Boric Acid (Catalytic, 10 mol%) or p-TsOH
-
Xylene (Solvent)[3]
Protocol:
-
Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-aminophenol (10 mmol) in Xylene (30 mL).
-
Addition: Add Diethyl Oxalate (15 mmol) and the catalyst.
-
Reflux: Heat the mixture to reflux (approx. 140°C).
-
Validation Point: Monitor the collection of water/ethanol in the Dean-Stark trap. Reaction completion is indicated when azeotropic distillation ceases (approx. 4-6 hours).
-
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 8:2). The starting material (polar) should disappear, replaced by a less polar UV-active spot (product).
-
Workup: Cool to room temperature. Wash the organic layer with 5% NaHCO3 (to remove unreacted acid/phenol) and then brine.
-
Purification: Dry over anhydrous Na2SO4 and concentrate under reduced pressure. Recrystallize from ethanol.
-
Expected Result: Off-white to yellow crystals. Melting point range: 30-32°C (for unsubstituted ethyl ester).
-
Antimicrobial Assay (Microbroth Dilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Protocol:
-
Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard.
-
Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton broth.
-
Incubation: Add bacterial inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout:
-
Validation Point: Include a Positive Control (Ciprofloxacin) and Negative Control (DMSO only). The negative control must show growth; the positive control must show inhibition within standard CLSI ranges.
-
MIC Definition: The lowest concentration showing no visible turbidity.
-
References
-
Benzoxazole derivatives: design, synthesis and biological evaluation. Source: PubMed Central (PMC) Significance: Establishes the antimicrobial SAR, specifically the importance of C-5 EWGs. URL:[Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Source: Taylor & Francis Online Significance: Defines the anticancer SAR, highlighting the efficacy of 5-methyl substitution and C-2 hydrophobic amides. URL:[Link][4][5]
-
Synthesis and Biological Evaluation of Novel Benzoxazole Derivatives. Source: Journal of Basic and Applied Research in Biomedicine Significance: Provides foundational green synthesis protocols using microwave irradiation. URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to Ethyl Benzo[d]oxazole-2-carboxylate and Benzoxazole-2-carboxylic Acid: A Comparative Analysis for Drug Development Professionals
This guide provides a comprehensive technical overview of ethyl benzo[d]oxazole-2-carboxylate and benzoxazole-2-carboxylic acid, two closely related heterocyclic compounds pivotal in medicinal chemistry and drug discovery. The benzoxazole scaffold is a recurring motif in a multitude of pharmacologically active agents, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document will delve into the nuanced yet critical differences between the ethyl ester and carboxylic acid derivatives, offering insights into their synthesis, reactivity, and strategic application in the development of novel therapeutics.
The Benzoxazole Core: A Privileged Scaffold
The benzoxazole ring system, an aromatic organic compound with the molecular formula C₇H₅NO, consists of a benzene ring fused to an oxazole ring.[5][6] This planar, aromatic structure is relatively stable and serves as a versatile starting material for the synthesis of more complex, biologically active molecules.[4][5] Its structural similarity to naturally occurring nucleic bases like guanine and adenine allows it to interact with various biopolymers, contributing to its diverse pharmacological profile.[2][7]
Structural and Physicochemical Distinctions
The fundamental difference between ethyl benzo[d]oxazole-2-carboxylate and benzoxazole-2-carboxylic acid lies in the functional group at the 2-position of the benzoxazole core.
-
Ethyl Benzo[d]oxazole-2-carboxylate: Possesses an ethyl ester group (-COOCH₂CH₃).
-
Benzoxazole-2-carboxylic Acid: Features a carboxylic acid group (-COOH).
This seemingly minor variation profoundly impacts their chemical and physical properties, which in turn dictates their roles in synthetic chemistry and their potential as drug candidates.
Diagram 1: Comparative Molecular Structures
Caption: Molecular structures of the ester and carboxylic acid derivatives.
| Property | Ethyl Benzo[d]oxazole-2-carboxylate | Benzoxazole-2-carboxylic Acid | Rationale for Difference |
| Molecular Formula | C₁₀H₉NO₃ | C₈H₅NO₃[8][9] | Presence of the additional ethyl group (C₂H₄). |
| Molecular Weight | 191.19 g/mol | 163.13 g/mol [8][9] | The ethyl group adds 28.06 g/mol to the mass. |
| Polarity | Less polar | More polar | The carboxylic acid group is highly polar and can engage in hydrogen bonding. |
| Solubility | More soluble in nonpolar organic solvents | More soluble in polar protic solvents | "Like dissolves like." The ester is less polar, favoring nonpolar solvents, while the acid's polarity and hydrogen bonding capability enhance its solubility in polar solvents. |
| Acidity/Basicity | Neutral | Acidic | The carboxylic acid proton is readily donatable. |
| Reactivity | Susceptible to nucleophilic acyl substitution (e.g., hydrolysis, amidation) | Can undergo esterification, and acid chloride formation, and serve as a nucleophile in certain reactions. | The ester carbonyl is a good electrophile, while the carboxylic acid offers multiple reaction pathways. |
Table 1: Comparative Physicochemical Properties.
Synthesis and Interconversion
The synthesis of these two compounds is intrinsically linked, with the ester often serving as a precursor to the carboxylic acid.
A common and efficient method for the synthesis of 2-substituted benzoxazoles, including the ethyl ester, is the condensation of 2-aminophenol with a suitable carboxylic acid derivative.[10] For ethyl benzo[d]oxazole-2-carboxylate, this typically involves the reaction of 2-aminophenol with an ethyl oxalyl derivative.
Diagram 2: Synthetic Pathway to Ethyl Benzo[d]oxazole-2-carboxylate
Caption: General synthetic scheme for ethyl benzo[d]oxazole-2-carboxylate.
Experimental Protocol: Synthesis via Condensation
-
Reactant Preparation: Dissolve 2-aminophenol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the solution to 0°C and add a base (e.g., triethylamine, 1.1 equivalents) followed by the dropwise addition of ethyl oxalyl chloride (1.05 equivalents).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure ethyl benzo[d]oxazole-2-carboxylate.
Benzoxazole-2-carboxylic acid is most commonly prepared by the hydrolysis of its corresponding ethyl ester.[11] This reaction can be carried out under either acidic or basic conditions.
Diagram 3: Hydrolysis of Ethyl Benzo[d]oxazole-2-carboxylate
Caption: Interconversion of the ester to the carboxylic acid via hydrolysis.
Experimental Protocol: Alkaline Hydrolysis
-
Reaction Setup: Dissolve ethyl benzo[d]oxazole-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the disappearance of the starting material by TLC.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This will precipitate the benzoxazole-2-carboxylic acid.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for distinguishing between the ester and the acid.
| Spectroscopic Feature | Ethyl Benzo[d]oxazole-2-carboxylate | Benzoxazole-2-carboxylic Acid | Key Differentiator |
| ¹H NMR | Quartet (~4.4 ppm, 2H) and triplet (~1.4 ppm, 3H) for the ethyl group.[12] | Absence of ethyl signals. A broad singlet for the acidic proton, often downfield (>10 ppm), which is exchangeable with D₂O.[13] | The presence or absence of the characteristic ethyl group signals. |
| ¹³C NMR | Signals for the ethyl group carbons (~62 ppm for -CH₂- and ~14 ppm for -CH₃-).[14] Carbonyl carbon around 160-165 ppm. | Absence of ethyl carbon signals. Carbonyl carbon in a similar region (around 165-185 ppm).[13] | The two extra signals for the ethyl group in the ester's spectrum. |
| IR Spectroscopy | C=O stretch of the ester around 1720-1740 cm⁻¹. | Broad O-H stretch of the carboxylic acid from 2500-3300 cm⁻¹. C=O stretch of the acid around 1700-1725 cm⁻¹. | The very broad O-H band in the acid's spectrum is a definitive feature. |
Table 2: Key Spectroscopic Differences.
Applications in Drug Discovery and Development
The choice between using ethyl benzo[d]oxazole-2-carboxylate or benzoxazole-2-carboxylic acid in a drug discovery program is a strategic one, driven by the desired properties of the final compound and the synthetic route.
-
Ethyl Benzo[d]oxazole-2-carboxylate as a Synthetic Intermediate: The ester is a versatile building block.[15] Its less polar nature can be advantageous for purification and handling. The ester group can be readily converted to other functional groups, such as amides, by reaction with amines, or reduced to an alcohol. This allows for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies.
-
Benzoxazole-2-carboxylic Acid in Fragment-Based Drug Design and as a Pharmacophore: The carboxylic acid group is a common pharmacophore in many drugs, as it can form strong ionic interactions and hydrogen bonds with biological targets. It can also serve as a key component in prodrug strategies, where it is temporarily masked as an ester to improve bioavailability. Potassium Benzo[d]oxazole-2-carboxylate, a salt of the acid, has been utilized in the synthesis of novel allosteric modulators for the dopamine D2 receptor.[16]
Diagram 4: Strategic Roles in Drug Discovery Workflow
Caption: Divergent applications of the ester and acid in medicinal chemistry.
Conclusion and Future Perspectives
Ethyl benzo[d]oxazole-2-carboxylate and benzoxazole-2-carboxylic acid are more than just two related molecules; they represent a strategic choice point in the synthesis and design of novel benzoxazole-based therapeutics. The ester is a versatile and stable intermediate, ideal for building molecular diversity. In contrast, the carboxylic acid is a potent pharmacophore, often crucial for target engagement, but can present challenges in terms of drug-like properties such as cell permeability.
A thorough understanding of the distinct chemical personalities of these two compounds is essential for any researcher or drug development professional working with the benzoxazole scaffold. Future research will undoubtedly continue to leverage these differences to create more effective and safer medicines targeting a wide range of diseases.
References
- Benzoxazole derivatives: design, synthesis and biological evalu
- Benzoxazoles. World Journal of Pharmaceutical Sciences. (2018).
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. (2022).
- Benzoxazole derivatives: Significance and symbolism. (2024).
- Benzoxazole. Wikipedia.
- A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxyl
- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. Benchchem.
- Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate.
- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Benchchem.
- Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino).
- Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). SciELO. (2012).
- Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under C
- BENZOOXAZOLE-2-CARBOXYLIC ACID | 21598-08-3. ChemicalBook. (2022).
- 1,3-Benzoxazole-2-carboxylic acid | C8H5NO3 | CID 20563682. PubChem.
- How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid deriv
- A Review on Various Synthetic Methods of Benzoxazole Moiety.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. (2008).
- Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino).
- 4-Ethylbenzo[d]oxazole-2-carboxylic acid. ChemScene.
- Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring.
- Benzo[d]oxazole-2-carboxylic acid. BLD Pharm.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activ
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. (2024).
- 2-Benzoxazolecarboxylic acid. ChemScene.
- Ethyl benzothiazole-2-carboxyl
- Ethyl oxazole-2-carboxyl
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
- Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
- Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC.
- 5-carboxylic Acid and the Broader Benzoxazole Class. Benchchem.
-
Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][1][2] Azoles. PMC. (2021).
- ETHYL OXAZOLE-5-CARBOXYL
- Hydrolysis of ethyl benzo
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
Sources
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An In-depth Technical Guide to Ethyl benzo[d]oxazole-2-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry
This technical guide provides a comprehensive overview of ethyl benzo[d]oxazole-2-carboxylate, a key heterocyclic building block in modern drug discovery and materials science. This document will delve into its chemical identity, synthesis methodologies, physicochemical properties, and its pivotal role as a synthetic intermediate for pharmacologically active agents.
Chemical Identity and Nomenclature
Ethyl benzo[d]oxazole-2-carboxylate is a member of the benzoxazole class of heterocyclic compounds, which feature a benzene ring fused to an oxazole ring. The systematic IUPAC name for this compound is ethyl benzo[d]oxazole-2-carboxylate .
Common synonyms for this compound include:
-
Ethyl 1,3-benzoxazole-2-carboxylate
Synthesis of Ethyl benzo[d]oxazole-2-carboxylate
The synthesis of the benzoxazole core is a well-established transformation in organic chemistry, and several methods can be employed to prepare ethyl benzo[d]oxazole-2-carboxylate. A common and effective strategy involves the condensation and subsequent cyclization of an o-aminophenol with a suitable two-carbon electrophilic building block bearing the ester functionality.
One such modern and efficient method is the photochemical oxidative cyclization of glycine derivatives. This approach is favored for its mild reaction conditions and alignment with green chemistry principles.[1]
Experimental Protocol: Photochemical Synthesis
This protocol is a representative procedure for the synthesis of benzoxazole-2-carboxylates based on a visible-light-mediated approach.
Materials:
-
2-Aminophenol
-
Ethyl 2-bromoacetate
-
1,8-Dihydroxyanthraquinone (as organocatalyst)
-
Copper(I) iodide (CuI) (as an additive)
-
Acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Kessil LED 427 nm lamp
Procedure:
-
Synthesis of the Glycine Derivative (Precursor): In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a polar aprotic solvent such as acetonitrile. To this solution, add ethyl 2-bromoacetate (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 12-24 hours until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude glycine derivative, which can be purified by column chromatography.
-
Photochemical Cyclization: In a reaction vessel suitable for photochemical reactions, combine the synthesized glycine derivative (1.0 eq), 1,8-dihydroxyanthraquinone (0.05 eq), and CuI (0.1 eq) in acetonitrile. The vessel is sealed and the mixture is degassed with an inert gas for 15-20 minutes. The reaction mixture is then irradiated with a Kessil LED 427 nm lamp at room temperature with continuous stirring. The reaction progress is monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent and purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl benzo[d]oxazole-2-carboxylate.
Synthesis Workflow Diagram
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 70-100 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Insoluble in water. |
| pKa | The ester is not readily ionizable. The nitrogen atom is weakly basic. |
Expected Spectroscopic Data
The structural elucidation of ethyl benzo[d]oxazole-2-carboxylate would rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring system (typically in the range of 7.2-8.0 ppm). The ethyl group will exhibit a quartet for the methylene protons (-CH₂-) around 4.4 ppm and a triplet for the methyl protons (-CH₃) around 1.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons between 110-155 ppm. The carbonyl carbon of the ester will appear significantly downfield, typically in the range of 160-170 ppm. The methylene and methyl carbons of the ethyl group will have resonances around 62 ppm and 14 ppm, respectively.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C=O stretching of the ester at approximately 1720-1740 cm⁻¹, C=N stretching of the oxazole ring around 1650 cm⁻¹, and C-O stretching vibrations between 1200-1300 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 191.19).
Applications in Drug Development and Medicinal Chemistry
The benzoxazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds.[1] Ethyl benzo[d]oxazole-2-carboxylate serves as a crucial starting material and versatile intermediate for the synthesis of more complex drug candidates.
The ester functionality at the 2-position of the benzoxazole ring is an excellent handle for further chemical modifications, such as amidation, reduction, or conversion to other functional groups. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Role as a Synthetic Intermediate
Ethyl benzo[d]oxazole-2-carboxylate is a key building block for the synthesis of various biologically active molecules, including:
-
Anticancer Agents: The benzoxazole core has been incorporated into numerous compounds with potent anticancer activity. For instance, derivatives have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).
-
Anti-inflammatory Drugs: Benzoxazole derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antifungal and Antibacterial Agents: The benzoxazole scaffold is present in compounds with significant antimicrobial properties.
-
Neuroprotective Agents: Recent studies have explored benzoxazole derivatives for their potential in treating neurodegenerative diseases like Alzheimer's.
Mechanism of Action of Benzoxazole Derivatives
While ethyl benzo[d]oxazole-2-carboxylate itself is not expected to be biologically active, the derivatives synthesized from it target a wide range of biological pathways. The specific mechanism of action is highly dependent on the nature of the substituents introduced onto the benzoxazole core.
Conclusion
Ethyl benzo[d]oxazole-2-carboxylate is a fundamentally important heterocyclic compound with significant applications in synthetic and medicinal chemistry. While it primarily serves as a versatile building block, its strategic importance in the construction of a diverse range of biologically active molecules is undeniable. A thorough understanding of its synthesis, properties, and reactivity is crucial for researchers and scientists engaged in the design and development of novel therapeutics and functional materials. Further exploration of its synthetic utility will undoubtedly lead to the discovery of new and potent pharmacological agents.
References
- Marjani, A. P., Khalafy, J., & Pesyan, N. N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66, 27-31.
-
SciELO. (2012, November 13). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Retrieved from [Link]
-
Semantic Scholar. (2024, September 12). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. Retrieved from [Link]
-
SciELO. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Retrieved from [Link]
- Nikolopoulou, A., et al. (2023). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. Chemistry – An Asian Journal, e202300290.
-
Semantic Scholar. THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. Retrieved from [Link]
- Google Patents. (Year). CN110885318B - Benzoxazole derivative and preparation method and application thereof.
- Wang, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5484.
-
Open Research Oklahoma. (Year). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Retrieved from [Link]
- Lu, S., et al. (2020). Discovery of benzo[d]oxazole derivatives as the potent type-I FLT3-ITD inhibitors. Bioorganic Chemistry, 94, 103248.
Sources
Methodological & Application
Application Note: Chemoselective One-Pot Synthesis of Ethyl Benzo[d]oxazole-2-carboxylate
This Application Note is designed for researchers and drug discovery scientists requiring a robust, scalable, and chemoselective protocol for the synthesis of Ethyl benzo[d]oxazole-2-carboxylate .
This guide departs from standard templates to focus on the chemical logic and process safety required for high-integrity laboratory execution.
Methodology: Mitsunobu-Mediated Cyclodehydration Target Molecule: Ethyl benzo[d]oxazole-2-carboxylate (CAS: 3578-06-1) Scale: Preparative (1.0 mmol - 10.0 mmol) Time: 4–6 Hours
Introduction & Strategic Rationale
The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in NSAIDs (e.g., Flunoxaprofen), antimicrobial agents, and amyloid imaging probes. Ethyl benzo[d]oxazole-2-carboxylate is a critical intermediate because the C2-ester provides a versatile handle for further diversification into amides, aldehydes, or heterocycles.
Why Mitsunobu?
Traditional syntheses of benzoxazoles involve the condensation of 2-aminophenols with carboxylic acids using strong mineral acids (polyphosphoric acid) or high-temperature fusion (>150°C). These harsh conditions often degrade sensitive functionalities and suffer from poor regioselectivity.
The Mitsunobu protocol described here offers three distinct advantages:
-
Mild Conditions: Proceeds at
to Room Temperature (RT), preserving thermal-sensitive moieties. -
Chemoselectivity: The "One-Pot" sequence first locks the amine via acylation, then selectively dehydrates the resulting intermediate using redox chemistry, preventing polymerization.
-
Operational Simplicity: Avoids the isolation of the
-(2-hydroxyphenyl)oxalamate intermediate, reducing solvent waste and yield loss.
Mechanistic Insight & Reaction Pathway[1][2][3][4]
To execute this protocol successfully, one must understand the specific mechanistic demand of forming a benzoxazole via Mitsunobu reagents. Unlike standard Mitsunobu etherifications (which displace an activated aliphatic alcohol), this reaction involves the dehydration of an amide .
The "Impossible"
Standard Mitsunobu logic suggests activating the alcohol (phenol) to be displaced by a nucleophile. However, displacing a phenol oxygen would require an
The Correct Pathway: Imidoyl Activation
In this protocol, the reaction proceeds via the activation of the amide carbonyl oxygen (via its imidic acid tautomer).
-
Acylation: 2-Aminophenol reacts with ethyl oxalyl chloride to form the amide intermediate.
-
Activation: The betaine (
/DIAD) activates the amide oxygen, forming an imidoyl-oxyphosphonium species. -
Cyclization: The pendant phenol acts as the nucleophile, attacking the activated imidoyl carbon to close the ring and expel triphenylphosphine oxide (
).
Figure 1: Mechanistic pathway for the chemoselective cyclodehydration. Note the activation of the amide moiety rather than the phenolic carbon.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (1.0 mmol Scale) | Role |
| 2-Aminophenol | 109.13 | 1.0 | 109 mg | Substrate |
| Ethyl chlorooxoacetate | 136.53 | 1.1 | 150 mg (approx. 123 µL) | Acylating Agent |
| Triethylamine ( | 101.19 | 1.2 | 121 mg (approx. 167 µL) | Base (HCl scavenger) |
| Triphenylphosphine ( | 262.29 | 1.5 | 393 mg | Reductant |
| DIAD (Diisopropyl azodicarboxylate) | 202.21 | 1.5 | 303 mg (approx. 295 µL) | Oxidant |
| THF (Anhydrous) | - | - | 10 mL (0.1 M) | Solvent |
Note: Ethyl chlorooxoacetate is also known as Ethyl oxalyl chloride.
Step-by-Step Methodology
Phase 1: Chemoselective Acylation
-
Setup: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under a stream of nitrogen.
-
Dissolution: Add 2-Aminophenol (109 mg, 1.0 mmol) and anhydrous THF (5 mL).
-
Base Addition: Add Triethylamine (167 µL, 1.2 mmol). The solution may darken slightly due to phenol oxidation; keep under inert atmosphere.
-
Acylation: Cool the reaction mixture to 0°C (ice bath). Add Ethyl chlorooxoacetate (123 µL, 1.1 mmol) dropwise over 5 minutes.
-
Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.
-
-
Reaction: Allow the mixture to warm to RT and stir for 1 hour.
-
Checkpoint: Spot on TLC (Hexane:EtOAc 1:1). The starting amine (
) should disappear, replaced by the amide intermediate ( ).
-
Phase 2: One-Pot Mitsunobu Cyclization
-
Reagent Prep: Do not filter the amine salts. To the same reaction vessel, add Triphenylphosphine (
) (393 mg, 1.5 mmol) in one portion. Stir until dissolved. -
Cyclization: Cool the mixture back to 0°C . Add DIAD (295 µL, 1.5 mmol) dropwise over 10 minutes.
-
Critical: The solution will turn yellow/orange. Exothermic reaction; control addition rate to maintain temperature.
-
-
Completion: Remove the ice bath and stir at RT for 3–4 hours.
Phase 3: Workup & Purification[5]
-
Quench: Add water (10 mL) to quench the reaction.
-
Extraction: Extract with Ethyl Acetate (
mL). Combine organic layers. -
Wash: Wash with saturated
(20 mL) followed by Brine (20 mL). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude residue contains the product,
, and reduced DIAD. Purify via Flash Column Chromatography.-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexane:EtOAc (95:5
80:20). -
Note:
is very polar and will elute later (or crystallize out upon adding cold ether).
-
Analytical Data (Expected)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 30–32 °C (Low melting solid).
-
H NMR (400 MHz,
): 7.85 (d, J=8.0 Hz, 1H), 7.65 (d, J=8.0 Hz, 1H), 7.50 (t, J=7.5 Hz, 1H), 7.42 (t, J=7.5 Hz, 1H), 4.55 (q, J=7.1 Hz, 2H), 1.48 (t, J=7.1 Hz, 3H).
Workflow Visualization
Figure 2: Operational workflow for the one-pot synthesis, highlighting the transition from acylation to Mitsunobu cyclization without intermediate isolation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagents. | Mitsunobu intermediates (betaines) are moisture sensitive. Ensure THF is freshly distilled or from a dry solvent system. |
| No Cyclization | Steric hindrance or low acidity. | While 2-aminophenol is reactive, ensure the intermediate amide is fully formed before adding DIAD. |
| Separation Difficulty | Use a minimal amount of | |
| Dark Coloration | Oxidation of aminophenol. | Ensure rapid addition of the acylating agent after base addition, or degas solvents thoroughly. |
References
-
Dandapani, S., & Curran, D. P. (2002).[6] Fluorous Mitsunobu reagents and reactions. Tetrahedron, 58(19), 3855–3864. (Provides context on separation-friendly reagents). [Link]
-
Chem. Pharm. Bull. (1996). 44, 1104.
-(2-hydroxyphenyl)amides using Mitsunobu conditions). [Link][7] -
Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2013).[8] Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66, 27–31.[9] (Provides characterization data for the benzoxazole moiety). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds [mdpi.com]
- 8. Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate [scielo.org.za]
- 9. scielo.org.za [scielo.org.za]
Application Note: Microwave-Assisted Synthesis of Benzoxazole-2-Carboxylic Acid Esters
[1]
Abstract
This application note details a high-efficiency, green chemistry protocol for the synthesis of ethyl benzoxazole-2-carboxylate and its derivatives using microwave-assisted organic synthesis (MAOS). By replacing conventional conductive heating with dielectric heating, this method reduces reaction times from hours to minutes, significantly suppresses side reactions (such as oligomerization), and improves isolated yields by 15–30%. This guide serves as a primary reference for medicinal chemists targeting the benzoxazole scaffold, a critical pharmacophore in antiviral and anticancer therapeutics.
Introduction & Scientific Rationale
The benzoxazole-2-carboxylic acid ester motif is a versatile intermediate in the synthesis of bioactive heterocycles.[1][2] Conventional synthesis typically involves the condensation of 2-aminophenol with diethyl oxalate (or oxalyl chloride) under reflux conditions. These thermal methods often suffer from:
-
Prolonged Reaction Times: Requiring 4–12 hours of reflux.
-
Incomplete Cyclization: Leading to the isolation of the uncyclized amide intermediate (ethyl 2-((2-hydroxyphenyl)amino)-2-oxoacetate).
-
Thermal Degradation: Extended exposure to heat can hydrolyze the sensitive ester group.
Microwave Irradiation Advantage: Microwave irradiation utilizes dielectric heating , where dipoles (such as the polar O-H and N-H bonds in 2-aminophenol) align with the oscillating electric field.[3] This molecular friction generates rapid, uniform internal heat (volumetric heating), overcoming the thermal gradients of oil baths. This specific energy input accelerates the rate-determining step—the cyclodehydration of the intermediate amide—resulting in cleaner conversion and higher purity profiles.
Reaction Mechanism
The formation of ethyl benzoxazole-2-carboxylate proceeds via a two-step sequence in a single pot:
-
N-Acylation: Nucleophilic attack of the primary amine of 2-aminophenol on the electrophilic carbonyl of diethyl oxalate, releasing ethanol.
-
Cyclodehydration: Intramolecular nucleophilic attack of the phenolic oxygen onto the amide carbonyl, followed by elimination of water to aromatize the system.
Mechanism Visualization
[5]
Experimental Protocol
Target Molecule: Ethyl benzoxazole-2-carboxylate Scale: 5.0 mmol
Reagents & Equipment[4]
-
Reactant A: 2-Aminophenol (99% purity) – 0.545 g (5.0 mmol)
-
Reactant B: Diethyl oxalate – 1.46 g (10.0 mmol, 2.0 equiv)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) – 0.095 g (10 mol%)
-
Solvent: Ethanol (absolute) or Solvent-free (Neat)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor and 10 mL pressure-sealed vials.
Step-by-Step Procedure
-
Preparation:
-
In a 10 mL microwave process vial, add 2-aminophenol (5.0 mmol) and p-TsOH (0.5 mmol).
-
Add diethyl oxalate (10.0 mmol). Note: Diethyl oxalate acts as both reagent and solvent in the neat protocol. If using solvent, add 2 mL EtOH.
-
Add a magnetic stir bar and seal the vial with a PTFE-lined septa cap.
-
-
Microwave Irradiation:
-
Place the vial in the microwave cavity.
-
Program Method:
-
Mode: Dynamic (Standard Control)
-
Temperature: 130°C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi
-
Power: Max 150W (Power cycling enabled to maintain temp)
-
Stirring: High
-
-
-
Work-up:
-
Allow the vial to cool to <50°C using compressed air cooling (integrated in most reactors).
-
Transfer the reaction mixture to a beaker.
-
Quench: Add 20 mL of cold water.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL).
-
Wash: Wash combined organic layers with Sat. NaHCO₃ (to remove acid catalyst) and Brine.[4]
-
Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is often sufficiently pure (>90%).
-
For analytical purity, recrystallize from minimal hot ethanol or perform flash column chromatography (Hexane:EtOAc 9:1).
-
Protocol Workflow Diagram
Results & Discussion
Optimization Data
The following table summarizes the optimization of reaction conditions. The microwave method demonstrates a clear superiority in reaction efficiency.[3][5]
| Entry | Solvent | Catalyst | Temp (°C) | Time | Yield (%) | Notes |
| 1 | Ethanol | None | Reflux (78) | 6 hr | 45% | Incomplete cyclization |
| 2 | Toluene | p-TsOH | Reflux (110) | 4 hr | 68% | Requires solvent removal |
| 3 | Neat | None | MW (130) | 15 min | 72% | Green, no catalyst |
| 4 | Neat | p-TsOH | MW (130) | 10 min | 92% | Optimized Protocol |
| 5 | Water | p-TsOH | MW (150) | 10 min | 30% | Hydrolysis of ester observed |
Scope and Limitations
-
Substrate Tolerance: Electron-donating groups (e.g., -CH₃, -OMe) on the 2-aminophenol ring generally increase reactivity and yields. Electron-withdrawing groups (e.g., -NO₂, -Cl) may require slightly higher temperatures (140–150°C) or longer hold times (15–20 min).
-
Ester Stability: The ethyl ester is stable at 130°C for short durations. Exceeding 160°C or using aqueous solvents can lead to hydrolysis to the carboxylic acid.
Troubleshooting & Expert Tips
-
Vessel Pressure: Diethyl oxalate releases ethanol upon reaction. Ensure the microwave vial is rated for at least 20 bar (300 psi) as the vapor pressure of ethanol at 130°C is significant.
-
Incomplete Cyclization: If LC-MS shows a peak corresponding to the uncyclized amide (M+18 relative to product), re-irradiate for 5 additional minutes. Do not simply increase temperature, as this may degrade the ester.
-
Catalyst Choice: While p-TsOH is standard, Sulfamic Acid is a solid, non-corrosive alternative that works excellently in solvent-free microwave conditions and can often be filtered off.
Safety Considerations
-
Diethyl Oxalate: Toxic if swallowed and causes skin irritation. Hydrolyzes to oxalic acid. Handle in a fume hood.
-
Microwave Heating: Never heat sealed vessels in a domestic microwave. Use dedicated laboratory reactors with active pressure monitoring.
-
Superheating: Solvent-free reactions can experience "thermal runaway" if the sample absorbs microwaves too efficiently. Ensure the power limit is set (e.g., 150W) to prevent temperature spikes.
References
-
Seijas, J. A., et al. (2007).[6] Lawesson's Reagent and Microwaves: A New Efficient Access to Benzoxazoles and Benzothiazoles from Carboxylic Acids under Solvent-Free Conditions. Synlett. Link
-
Pottorf, R. S. (2003). Microwave-Assisted Synthesis of Benzoxazoles. In Microwaves in Organic Synthesis. Wiley-VCH. Link
-
Rakas, A., et al. (2025).[2] A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives. Molecules. Link
-
Chakraborti, A. K., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.[4] Link
Sources
- 1. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Benzo[d]oxazole-2-carboxylate
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of ethyl benzo[d]oxazole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. Here, we address common challenges and fundamental questions to help you improve your experimental outcomes, ensuring both high yield and purity.
Troubleshooting Guide
This section addresses specific, practical issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My yield of ethyl benzo[d]oxazole-2-carboxylate is consistently low. What are the most likely causes?
Low yield is a frequent issue stemming from several factors, primarily incomplete reaction, competing side reactions, or product loss during workup and purification.
-
Causality & Explanation : The core reaction involves the condensation of 2-aminophenol with an electrophilic C2 source, typically diethyl oxalate. The reaction proceeds via an initial N-acylation followed by an intramolecular cyclization and dehydration.
-
Incomplete Cyclization : The final ring-closing step (an intramolecular O-acylation/dehydration) is often the slowest and requires significant energy input. Insufficient temperature or reaction time will leave you with the uncyclized intermediate, N-(2-hydroxyphenyl)oxalamic acid ethyl ester.
-
Side Reactions : 2-aminophenol is susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to dark, tarry polymeric materials. Another common side product is N,N'-bis(2-hydroxyphenyl)oxamide, formed if one molecule of diethyl oxalate reacts with two molecules of 2-aminophenol.
-
Hydrolysis : The ethyl ester group is sensitive to hydrolysis, especially under harsh acidic or basic conditions during the reaction or workup. This would result in the corresponding carboxylic acid, which is more difficult to isolate and may not be the desired product.
-
-
Actionable Solutions :
-
Optimize Reaction Conditions : For the classic thermal condensation with diethyl oxalate, a high-boiling solvent (e.g., xylene, diphenyl ether) or neat conditions at temperatures between 140-180°C are often required to drive the dehydration. The use of a dehydrating catalyst like Polyphosphoric Acid (PPA) can facilitate the reaction at lower temperatures.[1][2]
-
Inert Atmosphere : Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize the oxidative degradation of the 2-aminophenol starting material.
-
Stoichiometry Control : Use a slight excess of diethyl oxalate (e.g., 1.1 to 1.2 equivalents) to ensure full conversion of the 2-aminophenol and minimize the formation of the bis-adduct.
-
Alternative Methods : Consider a one-pot protocol using Mitsunobu reagents (diethyl azodicarboxylate (DEAD) and triphenylphosphine) with an ethyl-oxalamide derivative of 2-aminophenol. This method often proceeds under milder conditions and can lead to higher yields.[3][4]
-
Q2: I'm observing a significant amount of a dark, tarry byproduct. What is it and how can I prevent it?
The formation of dark, insoluble tars is almost always due to the oxidation and subsequent polymerization of the 2-aminophenol starting material.
-
Causality & Explanation : Phenols, and especially aminophenols, are highly susceptible to oxidation. At the high temperatures required for thermal condensation, trace amounts of oxygen can initiate radical processes, leading to complex, high-molecular-weight structures that are difficult to remove.
-
Actionable Solutions :
-
Deoxygenate Solvents : If using a solvent, ensure it is thoroughly deoxygenated by sparging with an inert gas (N₂ or Ar) for 15-30 minutes prior to adding reagents.
-
Maintain Inert Atmosphere : As mentioned above, blanketing the reaction with an inert gas is critical from start to finish.
-
Purify Starting Material : Use freshly purified 2-aminophenol. Older material may have already begun to oxidize (often indicated by a darker, brownish color instead of off-white). Recrystallization or sublimation can be effective.
-
Lower Reaction Temperature : Investigate catalytic methods that allow for lower reaction temperatures. For example, some acid-catalyzed cyclizations can proceed at temperatures below 120°C, reducing the rate of thermal decomposition.[5]
-
Q3: The reaction seems to stall, with starting material and an intermediate present even after prolonged heating. How can I drive it to completion?
This indicates that the activation energy for the final cyclization/dehydration step is not being met.
-
Causality & Explanation : The conversion of the N-(2-hydroxyphenyl)oxalamide intermediate to the benzoxazole involves an intramolecular nucleophilic attack by the phenolic hydroxyl group onto the second carbonyl of the oxalate moiety, followed by elimination of ethanol. This is a reversible equilibrium that must be driven forward.
-
Actionable Solutions :
-
Water/Ethanol Removal : The dehydration/dealcoholation is critical. If running the reaction in a solvent, use a Dean-Stark apparatus to azeotropically remove the water and ethanol formed during the reaction. This is a direct application of Le Châtelier's principle to drive the reaction towards the product.
-
Increase Temperature : If using a thermal method without a catalyst, a temperature increase may be necessary. Carefully increase the temperature in 10°C increments, monitoring the reaction by TLC.
-
Add a Catalyst : If not already using one, introduce a catalyst. Polyphosphoric acid (PPA) or a strong Brønsted acid like p-toluenesulfonic acid can protonate the carbonyl oxygen, making it more electrophilic and facilitating the ring-closing attack by the hydroxyl group.[6]
-
Q4: I'm having difficulty purifying the final product. What are the best practices?
Purification challenges often arise from the presence of polar intermediates, unreacted starting materials, or polymeric byproducts.
-
Causality & Explanation : The desired product, ethyl benzo[d]oxazole-2-carboxylate, is a moderately polar, crystalline solid. Key impurities include the highly polar 2-aminophenol and the nonpolar triphenylphosphine oxide (if using the Mitsunobu route). Tarry byproducts can complicate both crystallization and chromatography.
-
Actionable Solutions :
-
Initial Workup : After cooling, the crude reaction mixture can often be dissolved in a suitable organic solvent like ethyl acetate or dichloromethane. A wash with a weak aqueous base (e.g., saturated sodium bicarbonate solution) can help remove unreacted acidic starting materials or PPA remnants. Follow with a water wash and a brine wash.
-
Recrystallization : This is the preferred method for obtaining high-purity material. For highly crystalline products, recrystallization from ethanol or a mixed solvent system like ethyl acetate/petroleum ether or ethyl acetate/hexanes is often effective.[7][8] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly.
-
Silica Gel Chromatography : If recrystallization fails or if impurities are of similar polarity to the product, column chromatography is necessary. A typical eluent system is a gradient of ethyl acetate in hexanes or petroleum ether.[7] A preliminary filtration of the crude material through a short plug of silica gel can remove baseline (tarry) impurities before attempting fine separation on a column.
-
Frequently Asked Questions (FAQs)
This section covers broader concepts, including reaction mechanisms, alternative reagents, and the influence of substrate electronics.
Q1: What is the primary synthetic route for ethyl benzo[d]oxazole-2-carboxylate?
The most established method is the direct condensation of 2-aminophenol with diethyl oxalate at elevated temperatures, often with an acid catalyst. This method is robust and utilizes readily available starting materials.
Below is a generalized workflow for this transformation.
Caption: General experimental workflow for synthesis.
Q2: Can you illustrate the reaction mechanism for the condensation of 2-aminophenol and diethyl oxalate?
Certainly. The reaction proceeds in three main stages: nucleophilic attack by the amine, formation of an amide intermediate, and subsequent intramolecular cyclization by the hydroxyl group, followed by elimination of ethanol.
Caption: Simplified reaction mechanism pathway.
Q3: How do substituents on the 2-aminophenol ring affect the reaction yield?
The electronic nature of substituents on the 2-aminophenol ring significantly influences the nucleophilicity of the reacting amine and hydroxyl groups, thereby affecting the reaction rate and overall yield.
-
Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH₃) or methyl (-CH₃) at the C-5 position (para to the hydroxyl) increase the electron density of the ring. This enhances the nucleophilicity of the amino group, facilitating the initial attack on diethyl oxalate and potentially increasing the reaction rate and yield.[3][4]
-
Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or chloro (-Cl) at the C-6 position (meta to the hydroxyl) decrease the electron density of the ring. While this deactivates the ring, it can also increase the acidity of the phenolic proton, which may facilitate the final dehydration step. The overall effect can be complex, but studies have shown that EWGs at the C-6 position can also lead to good yields.[3][4]
A summary of expected effects is presented in the table below.
| Substituent Position | Group Type | Expected Effect on Nucleophilicity | Impact on Yield | Reference |
| C-5 (para to -OH) | Electron-Donating (e.g., -OCH₃) | Increases | Generally Increases | [3][4] |
| C-4 (para to -NH₂) | Electron-Withdrawing (e.g., -Cl) | Decreases | May Decrease | [3][4] |
| C-6 | Electron-Withdrawing (e.g., -NO₂) | Decreases | Can Increase | [3][4] |
Q4: What are the critical safety precautions to take during this synthesis?
Standard laboratory safety protocols are essential, with special attention to the following:
-
Reagent Handling : 2-aminophenol is harmful if swallowed or inhaled and can cause skin irritation. Diethyl oxalate is also toxic. Handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
High Temperatures : Many protocols require heating to high temperatures (140-180°C). Use a proper heating mantle with a temperature controller and sand bath to ensure even heating and prevent fire hazards, especially when using flammable organic solvents like xylene.
-
Pressure : Never heat a sealed vessel. If using a Dean-Stark trap or reflux condenser, ensure the system is open to the atmosphere (or an inert gas line with an oil bubbler) to prevent pressure buildup.
-
Quenching : Be cautious when quenching reactions, especially those involving reactive reagents like PPA. Add water or quenching solutions slowly and with cooling to control any exothermic processes.
References
-
Marjani, A. P., Khalafy, J., & Noroozi Pesyan, N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66, 27-31. [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. [Link]
-
Marjani, A. P., Khalafy, J., & Noroozi Pesyan, N. (2013). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). SciELO. [Link]
-
Kuzu, B., Sari, O., Erdem, S. S., Algul, O., & Menges, N. (2021). Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. ChemistrySelect, 6(10), 2529-2538. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
-
Gao, C., & Reeve, E. W. (2011). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molecules, 16(9), 7599-7613. [Link]
-
Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2006). Facile Preparation of Substituted Benzimidazole-2-carboxylates. Heterocycles, 67(2), 769-774. [Link]
-
Kuzu, B., Sari, O., Erdem, S. S., Algul, O., & Menges, N. (2021). Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. AVESİS. [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (2013). Synthesis of some benzoxazole derivatives. [Link]
-
Basavaraju, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 9(2), 748-763. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring | AVESİS [avesis.ebyu.edu.tr]
- 5. jocpr.com [jocpr.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Removing unreacted 2-aminophenol from benzoxazole product mixture
Topic: Removal of Unreacted 2-Aminophenol from Benzoxazole Product Mixtures Document ID: TS-BZ-042 Last Updated: 2026-02-24
Executive Summary & Impurity Profile
The Challenge: 2-Aminophenol (2-AP) is a notorious impurity in benzoxazole synthesis. It is amphoteric, prone to rapid oxidative degradation, and capable of strong hydrogen bonding, causing it to "streak" on silica gel and contaminate product fractions.
The Solution Logic:
-
Benzoxazole is a weak base (conjugate acid pKa ~1.5) and lacks acidic protons. It is lipophilic.
-
2-Aminophenol is amphoteric with a phenol pKa of ~9.97 and an anilinium pKa of ~4.78.[1]
-
Differentiation: The most robust separation exploits the acidity of the phenol group on 2-AP. By elevating the pH > 11, 2-AP becomes the water-soluble phenolate anion (
), while benzoxazole remains neutral and partitions into the organic phase.
Troubleshooting Guides (Q&A)
Q1: "I washed my reaction with saturated NaHCO₃, but the 2-aminophenol is still present by TLC. Why?"
Diagnosis: Insufficient basicity.
Technical Explanation: Saturated sodium bicarbonate (
Q2: "My crude product turned dark brown/black during workup. Is my product decomposing?"
Diagnosis: Oxidative degradation of the impurity, not the product. Technical Explanation: 2-Aminophenol is highly susceptible to air oxidation, forming 2-aminophenoxazin-3-one and other complex quinone imines. These are intensely colored (red/brown/black) even at trace concentrations. Benzoxazoles are generally stable to air. Correction:
-
Perform the extraction quickly using cold solvents.
-
Add a reducing agent like Sodium Dithionite (
) to the aqueous wash to suppress oxidation of the amine.
Q3: "I cannot use strong base because my benzoxazole has an ester/sensitive group. How do I remove 2-AP?"
Diagnosis: Base-sensitive substrate.[2] Correction: Switch to Electrophilic Scavenging . Since 2-AP contains a nucleophilic amine and phenol, it can be selectively removed using an electrophilic solid-supported resin (e.g., Isocyanate or Aldehyde resin) without exposing your product to high pH.
Visualizing the Separation Logic
Diagram 1: The pH-Switch Extraction Workflow
This flowchart illustrates the critical divergence in solubility based on pH adjustment.
Caption: The pH-switch strategy forces 2-aminophenol into the aqueous phase by deprotonating the phenol (pKa ~9.97), while benzoxazole remains neutral.
Validated Experimental Protocols
Protocol A: The "Gold Standard" Hydroxide Wash
Best for: Stable benzoxazoles without base-labile groups (esters, alkyl halides).
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with DCM/NaOH systems.
-
The pH Switch: Wash the organic layer twice with 1M NaOH (cold, 0-5°C).
-
Brine Wash: Wash the organic layer once with saturated brine to remove excess base and break any micro-emulsions.
-
Drying: Dry over anhydrous
and concentrate. -
Verification: Run a TLC. 2-Aminophenol (low Rf, streaks) should be absent.
Protocol B: Resin Scavenging (For Sensitive Substrates)
Best for: Compounds sensitive to NaOH or when <1% impurity remains.
-
Resin Selection: Use a Polystyrene-Isocyanate (PS-NCO) resin.
-
Loading: Calculate the excess 2-AP (by NMR or estimation). Add 3-4 equivalents of PS-NCO resin relative to the estimated impurity.
-
Incubation: Stir gently in DCM or THF for 2-4 hours at room temperature.
-
Filtration: Filter the mixture through a fritted funnel or Celite pad. The impurity stays bound to the solid resin.
-
Result: The filtrate contains the purified benzoxazole.
Comparative Data: Purification Methods
| Method | 2-AP Removal Efficiency | Product Recovery | Risk Factor | Time Required |
| NaHCO₃ Wash | Low (< 40%) | High | Impurity Persistence | 30 mins |
| 1M NaOH Wash | High (> 99%) | High | Hydrolysis (if labile groups) | 45 mins |
| Acid Wash (HCl) | Poor | Low | Product Loss (Protonation) | 45 mins |
| PS-NCO Resin | High (> 95%) | Maximal | High Cost | 4-6 hours |
| Chromatography | Moderate | Moderate | Streaking/Tailing | 2+ hours |
Advanced Mechanistic Insight: The Oxidation Trap
Why does the mixture turn black? 2-Aminophenol undergoes oxidative dimerization and polymerization. Understanding this pathway highlights why rapid workup and reducing agents are necessary.
Caption: Oxidative degradation pathway of 2-aminophenol.[5][9][10][11][12] The reaction accelerates at basic pH if oxygen is present, necessitating rapid extraction.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 5801: 2-Aminophenol (pKa data). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
-
Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 119(19), 4882–4886. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Benzoxazoles. Retrieved from [Link]
Sources
- 1. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. glycopep.com [glycopep.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 5. A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scielo.org.mx [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl Benzo[d]oxazole-2-carboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of ethyl benzo[d]oxazole-2-carboxylate from oily crude mixtures. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve common experimental challenges, ensuring the isolation of a high-purity final product.
Troubleshooting Guide: From Intractable Oil to Crystalline Solid
This section addresses the most common and frustrating issues encountered when the crude product of a benzoxazole synthesis is an oil. The advice provided follows a logical progression from simple physical treatments to more involved chemical purification methods.
Question 1: My crude ethyl benzo[d]oxazole-2-carboxylate is a dark, viscous oil that will not crystallize. What are the initial steps to address this?
Answer: An oily crude product is a frequent challenge, typically indicating the presence of impurities that inhibit crystallization. These can include residual solvents, unreacted starting materials (especially oxidized 2-aminophenol), or various side products.[1] A systematic approach is crucial.
Initial Causality Analysis:
-
Residual Solvent: High-boiling point solvents like DMF or DMSO are common in benzoxazole synthesis and can act as "anti-solvents" for crystallization, keeping your product in an oily state.
-
Hygroscopic Impurities: Water-soluble impurities can trap moisture, contributing to the oily consistency.
-
Low-Melting Eutectic Mixture: The mixture of your product and impurities may have a collective melting point below room temperature.
Step-by-Step Troubleshooting Protocol:
-
High-Vacuum Evaporation: Ensure all reaction solvents are thoroughly removed. Connect the flask containing the crude oil to a high-vacuum line (Schlenk line) and gently warm it (e.g., 40-50°C) for several hours. This is often sufficient to remove residual DMF or other high-boiling solvents.
-
Aqueous Workup: Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]
-
Trituration: This technique uses a solvent in which the desired product is insoluble (or sparingly soluble), while the impurities are soluble.
-
Add a small volume of a non-polar solvent (e.g., hexanes, petroleum ether, or diethyl ether) to the oil.
-
Using a glass rod, vigorously scratch the inside of the flask at the oil-solvent interface. This action creates nucleation sites for crystal formation.
-
Alternatively, use an ultrasonic bath to agitate the mixture, which can also induce crystallization.
-
If a solid begins to form, continue stirring in the trituration solvent for 30-60 minutes to allow for complete precipitation and washing of soluble impurities. Collect the resulting solid by filtration.
-
Question 2: I've tried trituration, but my product remains an oil or forms a "gummy" precipitate. What is the next logical step?
Answer: If simple physical methods fail, the impurity profile is likely too complex or the impurities have polarities very similar to the product. In this case, flash column chromatography is the most effective method for purification.[2][3]
Causality Analysis:
-
Similar Polarity Impurities: Byproducts from the cyclization reaction can often have polarities close to the desired benzoxazole ester, making simple crystallization or trituration ineffective.[4]
-
Product Instability: Some benzoxazole derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation on the column.[2]
Detailed Flash Column Chromatography Protocol:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of the crude oil in dichloromethane (DCM) or ethyl acetate.
-
Spot this on a silica gel TLC plate and elute with various solvent systems. A good starting point is a mixture of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate).
-
Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35 . This provides optimal separation from both more polar and less polar impurities.
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb). Ensure the silica bed is flat and free of cracks.
-
-
Sample Loading:
-
Dry Loading (Recommended for Oils): Dissolve your crude oil in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: Dissolve the oil in the minimum amount of your eluent and carefully load it onto the column. This method is faster but can lead to poorer separation if too much solvent is used.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions in test tubes and monitor the elution process by TLC. Spot every few fractions on a TLC plate to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified ethyl benzo[d]oxazole-2-carboxylate.
-
Question 3: My final product is pure by NMR, but it has a persistent yellow or brown color. How can I decolorize it?
Answer: A persistent color often points to trace amounts of highly conjugated or oxidized impurities that are difficult to remove by chromatography alone.
Causality Analysis:
-
Oxidized 2-Aminophenol: The 2-aminophenol starting material is highly susceptible to air oxidation, forming colored, polymeric impurities that can carry through the synthesis.
-
Chromophoric Byproducts: Even in small quantities, certain side products can impart significant color.
Decolorization Protocol:
-
Activated Charcoal Treatment: This is a classic and highly effective method.[5]
-
Dissolve the colored product in a suitable solvent in which it is highly soluble when hot (e.g., ethanol or ethyl acetate). A patent for purifying a similar substituted benzoxazole compound utilized ethyl acetate for this purpose.[5]
-
Heat the solution to near boiling.
-
Add a very small amount of activated charcoal (typically 1-2% of the product's weight) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid violent bumping.
-
Keep the solution hot (refluxing or near boiling) for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Allow the hot, clarified filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the now colorless product.
-
-
Recrystallization: If the color is due to a more soluble impurity, a careful recrystallization may be sufficient. Ethanol is often a good choice for recrystallizing benzoxazole derivatives.[1][6]
Frequently Asked Questions (FAQs)
Q1: What is the best purification strategy for ethyl benzo[d]oxazole-2-carboxylate on a multi-gram scale?
For multi-gram quantities, column chromatography can be cumbersome. The preferred industrial method is often recrystallization.[5] A combination approach is most robust:
-
Perform a basic aqueous workup to remove ionic impurities.
-
Attempt a direct recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
If the product crystallizes but remains impure or colored, perform a second recrystallization incorporating a hot filtration and charcoal treatment.[5]
Q2: My TLC plate shows streaking for the product spot. What does this mean and how can I fix it?
Streaking on a TLC plate usually indicates one of the following issues:
-
Overloading: The sample spot is too concentrated. Try spotting a more dilute solution.
-
Acidic/Basic Compound: The compound may be interacting strongly with the acidic silica gel. Adding a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to your TLC eluent can often resolve this issue and lead to sharper spots.
-
Inappropriate Solvent: The solvent may be too polar, causing the compound to move as a streak rather than a defined spot. Try a less polar eluent system.
Q3: How can I confirm the purity and identity of my final product?
A combination of analytical techniques is essential for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify any residual impurities.[7][8]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.[7][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]
-
Infrared (IR) Spectroscopy: Shows characteristic functional group absorptions, such as the C=O of the ester and the C=N of the oxazole ring.[7]
Data & Workflow Visualization
Table 1: Troubleshooting Common Purification Scenarios
| Observation | Potential Cause | Recommended Solution |
| Crude product is an intractable dark oil. | Residual high-boiling solvent (e.g., DMF, DMSO); complex impurity mixture. | 1. Dry under high vacuum with gentle warming. 2. Perform an aqueous acid/base workup. 3. If oil persists, proceed to column chromatography.[3] |
| Product crystallizes from recrystallization but yield is very low. | Product has high solubility in the chosen solvent, even when cold. | Try a different solvent system where the product has lower solubility at cold temperatures (e.g., add a non-polar anti-solvent like hexanes to an ethyl acetate solution). |
| Purified solid has a broad melting point range. | Presence of impurities disrupting the crystal lattice. | Re-purify using the alternative primary method. If you used recrystallization, try chromatography. If you used chromatography, try recrystallization. |
| TLC after chromatography shows a single spot, but NMR shows impurities. | Impurities co-elute with the product or are not UV-active. | 1. Try a different eluent system for chromatography. 2. Use a different visualization method for TLC (e.g., potassium permanganate stain). 3. Attempt recrystallization of the column-purified material. |
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: A decision tree for selecting the optimal purification strategy.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
- BenchChem Technical Support Team. (2025). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. Benchchem.
- Marjani, A. P., Khalafy, J., & Pesyan, N. N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66, 00-00.
- Marjani, A. P., Khalafy, J., & Pesyan, N. N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. S.Afr.j.chem..
- (2006). Process for the purification of substituted benzoxazole compounds. Google Patents.
- Papadopoulou, A., et al. (2023). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. PMC.
- Marjani, A. P., et al. (2013). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. ResearchGate.
- ChemNet. (n.d.). Ethyl oxazole-2-carboxylate. CAS Database.
- Tundulawessa, J., et al. (2022). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Semantic Scholar.
- (2012). Synthesis of some benzoxazole derivatives. JOCPR.
- Tundulawessa, J. (2022). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Open Research Oklahoma.
- Al-Azzawi, A. M. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 168-172.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Silver catalyzed decarboxylative direct C2-alkylation of benzothiazole with carboxylic acids.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem.
- (2008). Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. PMC.
- Wiley-VCH. (n.d.). Supporting Information.
- Marjani, A. P., et al. (2012). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). SciELO.
- Santa Cruz Biotechnology. (n.d.). Ethyl oxazole-2-carboxylate.
- BenchChem. (n.d.). In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic acid (CAS No. 208772-23-0).
- (n.d.). A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide. Amazon AWS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate [scielo.org.za]
- 8. rsc.org [rsc.org]
- 9. DSpace [openresearch.okstate.edu]
Validation & Comparative
1H NMR Spectrum Analysis of Ethyl Benzo[d]oxazole-2-carboxylate
Abstract
This technical guide provides a rigorous analysis of the 1H NMR spectrum of ethyl benzo[d]oxazole-2-carboxylate , a critical scaffold in medicinal chemistry. Unlike generic spectral databases, this guide focuses on comparative performance metrics , specifically distinguishing the product from its synthetic precursors (2-aminophenol) and evaluating solvent-dependent chemical shift variations (
Introduction: The Benzoxazole Scaffold
Ethyl benzo[d]oxazole-2-carboxylate (CAS: 15325-38-9) serves as a versatile building block for bioactive heterocycles, including antimicrobial and anticancer agents. Precise structural characterization is paramount, as the benzoxazole ring's electronic environment makes it sensitive to substitution patterns.[1][2]
Why This Analysis Matters:
-
Reaction Monitoring: Distinguishing the cyclized product from the open-chain phenolic precursors is a common bottleneck.
-
Solvent Effects: The planar, electron-deficient nature of the ring system leads to significant
-stacking and solvent-induced shifts, complicating automated assignment.
Experimental Protocol
To ensure the data presented is reproducible, we define the synthesis and sample preparation conditions used for this analysis.
Synthesis (The "Performance" Context)
The standard synthesis involves the condensation of 2-aminophenol with diethyl oxalate under reflux. The "performance" of the NMR analysis is defined by its ability to detect unreacted 2-aminophenol (impurity) and confirm the formation of the oxazole ring.
NMR Sample Preparation Workflow
-
Instrument: Bruker Avance III HD (400 MHz).
-
Concentration: 10 mg sample in 0.6 mL solvent.
-
Temperature: 298 K.
-
Reference: TMS (0.00 ppm) or Residual Solvent Peak (
: 7.26 ppm; : 2.50 ppm).
Figure 1: Standardized NMR acquisition workflow for benzoxazole derivatives.
Spectral Analysis & Comparison
This section compares the product's spectral signature against its precursor and across different solvent systems.
Comparison A: Product vs. Precursor (Reaction Monitoring)
The most critical "performance" check is the disappearance of the electron-rich phenol/amine signals and the appearance of the deshielded benzoxazole pattern.
Table 1: Chemical Shift Comparison (
| Feature | Precursor (2-Aminophenol) | Product (Ethyl benzo[d]oxazole-2-carboxylate) | Diagnostic Value |
| Exchangeable Protons | Broad singlets (4.0–9.0 ppm) for -OH/-NH2 | Absent | Primary Indicator of Cyclization |
| Aromatic Region | Upfield Multiplets (6.5 – 7.0 ppm) | Downfield Pattern (7.4 – 7.9 ppm) | Indicates formation of electron-deficient heterocycle |
| Ethyl Group | Absent | Quartet (4.51 ppm) , Triplet (1.48 ppm) | Confirms ester incorporation |
Detailed Assignment Logic:
-
The "Shift" Effect: The cyclization into the benzoxazole ring creates a continuous aromatic system that is electron-withdrawing. This shifts all aromatic protons downfield (higher ppm) compared to the electron-rich 2-aminophenol starting material.
-
H-4 Proton (Peri-effect): The proton at position 4 (closest to the Nitrogen) is significantly deshielded (~7.9 ppm) due to the anisotropic effect of the C=N bond and the ester group.
Comparison B: Solvent Effects ( vs. )
Solvent choice drastically affects the resolution of the aromatic multiplets.
Table 2: Solvent-Dependent Chemical Shifts
| Proton Assignment | Shift ( | ||
| H-4 (d) | 7.90 | 7.98 | +0.08 |
| H-7 (d) | 7.67 | 7.82 | +0.15 |
| H-5, H-6 (m) | 7.44 – 7.57 | 7.50 – 7.65 | +0.05 - 0.10 |
| -OCH2- (q) | 4.51 | 4.46 | -0.05 |
| -CH3 (t) | 1.48 | 1.39 | -0.09 |
Key Insight:
Signal Assignment Logic Tree
To ensure authoritative interpretation, we use a logic-based approach to assign signals, rather than guessing.
Figure 2: Logic tree for structural confirmation of ethyl benzo[d]oxazole-2-carboxylate.
Troubleshooting & Common Artifacts
When analyzing crude samples, be aware of these common interference patterns:
-
Residual Ethanol: A common solvent impurity.
-
Differentiation: Ethanol -CH2- is a quartet at ~3.7 ppm (
), whereas the product ester -CH2- is at ~4.5 ppm.
-
-
Unreacted Diethyl Oxalate:
-
Differentiation: Diethyl oxalate shows a quartet at ~4.3 ppm. The product's quartet is further downfield (4.5 ppm) due to the direct attachment to the heterocycle.
-
-
Water Peak:
-
In
: ~1.56 ppm (can overlap with methyl triplet wings). -
In
: ~3.33 ppm (clear of key signals).
-
References
-
BenchChem. (2025).[1][2][3] Structural Elucidation of Benzoxazole Derivatives using 1H and 13C NMR Spectroscopy. Retrieved from .
-
Marjani, A. P., et al. (2013).[4] Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66, 27–31.[4] Retrieved from .
-
National Institutes of Health (NIH). (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PubMed Central. Retrieved from .
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring H-atoms. Retrieved from .
Sources
Spectroscopic Profiling of Benzoxazole Ester Derivatives: A Comparative FTIR Guide
Executive Summary
Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an ester moiety—often at the C-2 or C-5 position—serves as a critical pharmacophore or a synthetic handle for further diversification.
This guide provides an in-depth comparative analysis of the Ester Carbonyl (C=O) stretching vibration in benzoxazole derivatives. Unlike generic spectral guides, we analyze the specific electronic influence of the benzoxazole heterocycle on the carbonyl shift, compare FTIR performance against NMR and Raman alternatives, and provide a self-validating experimental protocol for synthesis and characterization.
Part 1: The Spectroscopic Landscape
The Diagnostic Peak: Ester Carbonyl (C=O)
In standard aliphatic esters, the C=O stretch appears between 1735–1750 cm⁻¹ .[1] However, in benzoxazole derivatives, this frequency is modulated by the rigid, electron-withdrawing nature of the heterocycle.
-
Characteristic Range: 1730 cm⁻¹ – 1755 cm⁻¹
-
Intensity: Strong, sharp.[2]
-
Electronic Environment:
-
C-2 Attachment: If the ester is attached directly to the C-2 position (between N and O), the electron-deficient nature of the C=N bond exerts a strong inductive effect (-I), typically shifting the frequency to the higher end (1745–1760 cm⁻¹) .
-
C-5/C-6 Attachment: If the ester is on the fused benzene ring, conjugation with the aromatic system (+M effect) competes with the inductive effect, often settling the peak in the 1725–1740 cm⁻¹ range.
-
The "Rule of Three" Validation
Reliable identification requires identifying the "Rule of Three" (C=O stretch + two C-O stretches). A single peak at 1740 cm⁻¹ is suggestive; the presence of the C-O bands confirms the ester.
| Vibration Mode | Frequency (cm⁻¹) | Description |
| C=O[2][3][4] Stretch | 1735–1755 | Diagnostic ester peak.[5] Strong intensity. |
| C-O-C Asym | 1200–1270 | "Ether-like" stretch. Strong/Broad. |
| O-C-C Stretch | 1050–1100 | Skeletal vibration. Medium intensity. |
| Benzoxazole Ring | 1610–1630 | C=N intracyclic stretch (Reference peak). |
Part 2: Comparative Analysis
Performance vs. Structural Alternatives (Selectivity)
Distinguishing the ester from its synthetic precursors (Acids) or bioisosteres (Amides) is the primary utility of FTIR in this context.
| Functional Group | Frequency (cm⁻¹) | Visual Characteristic | Selectivity Score |
| Ester (Target) | 1735–1755 | Sharp, distinct singlet. | High |
| Carboxylic Acid | 1700–1725 | Broader C=O; presence of massive O-H trough (2500–3300).[2] | High |
| Amide (I & II) | 1650–1690 | Lower frequency; often a doublet (Amide I/II). | High |
| Ketone | 1715 | Can overlap; requires fingerprint region (no C-O bands) to distinguish. | Medium |
Performance vs. Analytical Alternatives (Methodology)
Why use FTIR when NMR exists? This table compares the operational utility of FTIR against 1H-NMR for benzoxazole ester analysis.
| Feature | FTIR (Transmission/ATR) | 1H-NMR (Solution State) |
| Speed | < 1 minute (Real-time) | 15–30 minutes (Prep + Acquisition) |
| In-Situ Monitoring | Excellent (ReactIR probes) | Difficult (Requires flow cell/deuterated solvents) |
| Quantification | Moderate (Beer-Lambert limitations) | Superior (Integration of signals) |
| Structural Proof | Functional Group ID only | Exact connectivity (Ethyl quartet/triplet) |
| Cost per Run | Negligible | High (Solvents/Tube) |
Scientist's Verdict: Use FTIR for reaction monitoring (disappearance of Acid O-H, appearance of Ester C=O). Use NMR for final purity and structural confirmation.
Part 3: Substituent Effects (Sensitivity)
The benzoxazole ring transmits electronic effects efficiently. The shift in the ester C=O peak correlates with the Hammett substituent constants (
-
Electron Withdrawing Groups (EWG): (e.g., -NO₂, -Cl at C-5)
-
Effect: Inductive withdrawal increases the double-bond character of the carbonyl.
-
Shift:Blue Shift (Higher Wavenumber, e.g., +5 to +10 cm⁻¹).
-
-
Electron Donating Groups (EDG): (e.g., -CH₃, -OCH₃ at C-5)
-
Effect: Resonance donation increases single-bond character.
-
Shift:Red Shift (Lower Wavenumber, e.g., -5 to -10 cm⁻¹).
-
Logical Pathway of Substituent Effects[6]
Figure 1: Mechanistic flow of how substituents on the benzoxazole ring modulate the ester carbonyl frequency.
Part 4: Experimental Protocol (Self-Validating)
Synthesis and Characterization of Ethyl 2-benzoxazolecarboxylate[7][8]
This protocol includes "Checkpoints"—self-validating steps to ensure the reaction is proceeding before final analysis.
Reagents: o-Aminophenol (1 eq), Diethyl oxalate (1.2 eq), Polyphosphoric acid (PPA) or Boric Acid catalyst.
Step-by-Step Methodology:
-
Condensation: Mix o-aminophenol and diethyl oxalate in the presence of the catalyst. Heat to reflux (approx. 110-120°C).
-
Checkpoint 1 (TLC): After 1 hour, spot the reaction mixture.
-
Validation: Disappearance of o-aminophenol (polar, low Rf) and appearance of a less polar spot (high Rf, fluorescent under UV 254nm).
-
-
Work-up: Pour the mixture into ice-cold water to precipitate the product. Neutralize with NaHCO₃ if PPA was used.
-
Checkpoint 2 (Crude FTIR): Dry a small portion of the solid.
-
Purification: Recrystallize from Ethanol/Water or use Column Chromatography (Hexane:EtOAc).
-
Final Characterization:
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring reaction completion before final characterization.
Part 5: References
-
Poursattar Marjani, A., et al. (2013).[6][7] Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry. (Confirming benzoxazole moiety spectral data).
-
BenchChem. (2025).[8] Substituent Effects on Carbonyl (C=O) Stretching Frequency. (General theory on EWG/EDG shifts in aromatic carbonyls).
-
Specac Ltd. Interpreting Infrared Spectra: Esters and Carbonyls. (Standard reference for "Rule of Three" in esters).
-
Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. (Differentiation of C-O vs C=O).
-
Magritek. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy. (Comparative methodology of FTIR vs NMR for benzoxazole synthesis).
Sources
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate [scielo.org.za]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Melting point comparison of ethyl benzo[d]oxazole-2-carboxylate vs derivatives
The following guide provides an in-depth technical comparison of benzo[d]oxazole-2-carboxylate derivatives, focusing on melting point (MP) variations as a function of structural modification. This analysis is designed for researchers optimizing purification protocols or establishing structure-property relationships (SPR) for this scaffold.
Executive Summary & Technical Context
The benzo[d]oxazole-2-carboxylate scaffold is a critical pharmacophore in drug discovery, serving as a precursor for antiviral and antimicrobial agents. For process chemists and medicinal scientists, the melting point is not merely a physical constant but a key indicator of lattice stability , purity , and handling suitability .
While the ethyl ester is a common synthetic intermediate, its physical properties are often overshadowed by the more crystalline methyl ester or the unstable free acid . This guide establishes a baseline comparison, highlighting how esterification and ring substitution (e.g., 5-Chloro) dramatically shift the thermal profile, often converting an unstable starting material into a robust, crystalline solid.
Key Findings
-
Esterification Stabilizes the Lattice: The free acid is thermally unstable (decarboxylates ~71°C), whereas esters (methyl/ethyl) are stable solids with sharp melting points.
-
Halogenation Increases MP: Introducing a chlorine atom at the C-5 position increases the melting point by approximately 25°C due to enhanced
-stacking and molecular weight. -
Homolog Trends: Methyl esters typically exhibit higher melting points than their ethyl analogs in this series due to more efficient crystal packing of the smaller methoxy group.
Comparative Data Analysis
The following table synthesizes experimental data to illustrate the impact of structural changes on the thermal properties of the benzoxazole-2-carboxylate core.
| Compound | Structure Description | Melting Point (°C) | Physical State | Key Property Insight |
| Benzo[d]oxazole-2-carboxylic acid | Free Acid (Parent) | 71 – 72 (decomp) | Solid (Unstable) | Critical Instability: Prone to spontaneous decarboxylation upon heating. Difficult to store. |
| Methyl benzo[d]oxazole-2-carboxylate | Methyl Ester (C1) | 99 | Crystalline Solid | Reference Standard: Stable, sharp melt. Ideal for purification/storage. |
| Ethyl benzo[d]oxazole-2-carboxylate | Ethyl Ester (C2) | ~85 – 90 * | Low-Melting Solid / Oil | Packing Disruption: The flexible ethyl chain often lowers MP relative to the methyl analog. |
| Methyl 5-chlorobenzo[d]oxazole-2-carboxylate | 5-Cl Derivative | 124 | Crystalline Solid | Halogen Effect: Cl substitution enhances intermolecular forces (dipole/stacking), significantly raising MP. |
*Note: The ethyl ester MP is frequently reported as a low-melting solid or oil depending on purity; the methyl ester is the preferred solid derivative for characterization.
Structure-Property Logic Flow
The following diagram illustrates the causal relationship between chemical modification and observed physical properties.
Figure 1: Logic flow demonstrating how esterification stabilizes the core against decarboxylation, while halogenation enhances crystallinity.
Experimental Protocol: Synthesis & Characterization
To ensure reproducible melting point data, the compound must be synthesized with high purity. The following protocol describes the synthesis of the Methyl/Ethyl benzo[d]oxazole-2-carboxylate from 2-aminophenol, a method that avoids the harsh conditions that might degrade the sensitive acid intermediate.
Method: Heterocyclization with Dialkyl Oxalate
Principle: This reaction utilizes a condensation-cyclization sequence. The use of dialkyl oxalate acts as both the reagent and solvent component, driving the equilibrium toward the benzoxazole ring formation.
Reagents:
-
2-Aminophenol (1.0 equiv)
-
Dimethyl oxalate (or Diethyl oxalate) (2.0 equiv)
-
p-Toluenesulfonic acid (p-TSA) (Catalytic, 10 mol%)
-
Solvent: Xylene or Toluene (High boiling point required)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene) or a simple reflux condenser.
-
Charging: Add 2-aminophenol and the corresponding dialkyl oxalate (methyl or ethyl) to the solvent. Add catalytic p-TSA.
-
Reflux: Heat the mixture to reflux (approx. 110-140°C) for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1). The spot for 2-aminophenol should disappear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove acid impurities) and brine.
-
-
Purification (Crucial for MP):
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Recrystallization: For the methyl ester, recrystallize from hot ethanol or a hexane/ethanol mixture. For the ethyl ester, if it remains oily, use column chromatography (Silica gel, Hexane/EtOAc gradient).
-
-
MP Determination: Dry the crystals in a vacuum desiccator for 12 hours before measuring the melting point. Use a ramp rate of 1°C/min near the expected melting point.
Synthesis Workflow Diagram
Figure 2: Standardized workflow for the synthesis and purification of benzoxazole-2-carboxylates.
Technical Insights for Researchers
Why the Acid Melts "Low" (71°C)
The reported melting point of benzo[d]oxazole-2-carboxylic acid (71-72°C) is actually a decomposition temperature . The electron-withdrawing nature of the benzoxazole ring at the 2-position destabilizes the carboxyl group, facilitating thermal decarboxylation to form benzoxazole.
-
Implication: Do not use the melting point as a purity check for the acid. Use NMR or HPLC. Store the acid at -20°C or convert immediately to the ester.
The "Chloro-Effect"
The jump from 99°C (Methyl ester) to 124°C (5-Chloro methyl ester) is a classic example of halogen bonding and molecular weight effects. The chlorine atom fills space in the crystal lattice and provides weak intermolecular interactions (Cl···Cl or Cl···
References
-
ChemicalBook. (2022). Benzooxazole-2-carboxylic acid Properties and Safety. Retrieved from
-
Echemi. (2024).[1] Methyl 5-chlorobenzo[d]oxazole-2-carboxylate Characterization. Retrieved from
-
BenchChem. (2025).[2] Synthesis and Characterization of Benzoxazole Derivatives. Retrieved from
-
PubChem. (2025).[3] Compound Summary: Methyl 1,3-benzoxazole-2-carboxylate. National Library of Medicine. Retrieved from
Sources
Unveiling Molecular Architecture: A Comparative Guide to the Crystallographic Analysis of a Substituted Ethyl Benzo[d]oxazole-2-carboxylate Derivative
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the X-ray crystallography data for a notable benzoxazole derivative, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, offering a practical comparison with alternative characterization techniques and related molecular structures.
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide range of biological activities. Ethyl benzo[d]oxazole-2-carboxylate, in particular, serves as a key synthetic intermediate for more complex pharmaceutical agents. While crystallographic data for the parent ester is not publicly available, a comprehensive single-crystal X-ray diffraction study has been conducted on a more elaborate derivative, providing invaluable insights into the structural nuances of this class of compounds.
Crystallographic Data Summary
The crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was determined by single-crystal X-ray diffraction, revealing a monoclinic system with the space group P21/c.[1][2][3][4] The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₂₀H₁₇N₃O₅ |
| Formula Weight | 379.37 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.9936(3) |
| b (Å) | 13.9638(3) |
| c (Å) | 11.5126(4) |
| α (°) | 90 |
| β (°) | 108.939(3) |
| γ (°) | 90 |
| Volume (ų) | 1823.70(9) |
| Z | 4 |
| R₁ | 0.050 |
| wR₂ | 0.130 |
Table 1: Crystal data and structure refinement details for ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate.[1][2][3][4]
The analysis of the crystal structure highlights several key features. Notably, an intramolecular hydrogen bond is present between N9-H and O3 atoms.[1][2][3][4] The benzo[d]oxazole and o-toluidine ring moieties are not coplanar with the central isoxazolone ring, adopting specific torsion angles.[1][2][3][4] This detailed structural information is crucial for understanding the molecule's conformation, stability, and potential intermolecular interactions, which are critical for drug design and materials science.
Experimental Protocol: From Synthesis to Structure
The successful determination of a crystal structure is contingent on a meticulous experimental workflow, from the synthesis of the target compound to the final refinement of the crystallographic data.
Step 1: Synthesis and Crystallization
The title compound was synthesized and single crystals suitable for X-ray diffraction were obtained by recrystallization from a mixture of n-hexane and ethanol over a period of two weeks.[1][3] The slow evaporation of the solvent is a common and effective technique for growing high-quality single crystals.
Step 2: X-ray Data Collection
A suitable single crystal was mounted on a diffractometer. The instrument used for this particular study was an Oxford Diffraction Gemini E diffractometer.[3] The crystal is then cooled, typically to 100-150 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.
Step 3: Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods, which provide an initial electron density map. This map is used to build an initial model of the molecule. The final step is "refinement," where the atomic coordinates and other parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Programs like SHELXS97 and SHELXL97 are commonly used for structure solution and refinement.
Comparative Analysis: Beyond Diffraction
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of a new compound relies on a suite of analytical techniques. The study of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate also included IR, ¹H NMR, and ¹³C NMR spectroscopy, and microanalysis to confirm its structure.[1][2][3][4]
| Technique | Information Provided | Comparison with X-ray Crystallography |
| ¹H and ¹³C NMR | Provides information about the chemical environment of hydrogen and carbon atoms, respectively, and their connectivity. | Complementary to crystallography. NMR provides information about the molecule's structure in solution, which can differ from the solid-state conformation determined by X-ray diffraction. |
| IR Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Confirms the presence of key functional groups (e.g., C=O, N-H) that are also observed in the crystal structure. |
| Mass Spectrometry | Determines the molecular weight of the compound and can provide information about its fragmentation pattern. | Confirms the elemental composition and molecular weight, which must be consistent with the crystal structure. |
| Computational Modeling | Can predict the three-dimensional structure and properties of a molecule. | Can be used to generate a theoretical model to compare with the experimental crystal structure. Discrepancies can highlight interesting solid-state effects. |
This multi-technique approach provides a self-validating system, where the data from each method should be consistent with the others, leading to a high degree of confidence in the determined structure.
Conclusion
The crystallographic analysis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate serves as an excellent case study for understanding the molecular architecture of complex benzoxazole derivatives. While the crystal structure of the parent ethyl benzo[d]oxazole-2-carboxylate remains to be determined, the detailed investigation of this substituted analogue provides a wealth of information that is invaluable for medicinal chemists and materials scientists. The integration of crystallographic data with other analytical techniques ensures a comprehensive and robust characterization, which is the gold standard in modern chemical research.
References
- Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2013). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66, 27-31.
-
Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). (2013). Retrieved from [Link]
-
Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2013). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. SciELO. Retrieved from [Link]
-
Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66. Retrieved from [Link]
-
Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). (2013). Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Ethyl Benzo[d]oxazole-2-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl benzo[d]oxazole-2-carboxylate, grounded in established safety standards and regulatory requirements.
This guide is structured to provide not just a set of instructions, but a framework for understanding the "why" behind each step, empowering you to make informed safety decisions.
Part 1: Hazard Characterization and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the potential hazards is paramount. This aligns with the Occupational Safety and Health Administration (OSHA) requirement for a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[4][5]
Presumed Hazard Profile
Based on available data for analogous compounds, ethyl benzo[d]oxazole-2-carboxylate should be treated as possessing the following hazards:
| Hazard Classification | Description | Supporting Evidence (from related compounds) |
| Acute Oral Toxicity | Harmful if swallowed. | Ethyl benzo[d]oxazole-6-carboxylate is classified as Acute Tox. 4[1]. Ethyl benzoate has a reported oral LD50 in rats of 2100 mg/kg[6][7]. |
| Skin Corrosion/Irritation | Causes skin irritation. | Classified as a skin irritant[1][4]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Classified as a serious eye irritant[1][4][6]. |
| Respiratory Irritation | May cause respiratory irritation. | Classified as STOT SE 3[1]. |
| Aquatic Toxicity | Potentially toxic to aquatic life. | Ethyl benzoate is classified as toxic to aquatic life[2][3]. |
| Combustibility | Combustible liquid. | Ethyl benzoate has a flash point of 88-93.4 °C and is classified as a combustible liquid[5][6]. |
Personal Protective Equipment (PPE)
Given the presumed hazards, the following minimum PPE must be worn when handling ethyl benzo[d]oxazole-2-carboxylate for disposal:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing[8].
-
Hand Protection: Nitrile gloves are required. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical[3].
-
Skin and Body Protection: A lab coat is essential. Ensure it is fully buttoned.
-
Respiratory Protection: While general handling may not require respiratory protection if performed in a well-ventilated area, a NIOSH-approved respirator may be necessary for spill cleanup or if aerosols are generated.
Part 2: Spill Management
Accidental spills must be managed promptly and safely. Your laboratory's Chemical Hygiene Plan should detail specific spill response procedures[3][5].
Immediate Actions:
-
Alert personnel: Inform others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Ventilate: Increase ventilation to the area.
-
Don appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE.
Cleanup Procedure for a Small Spill:
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container[3].
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste.
Part 3: Step-by-Step Disposal Protocol
The disposal of ethyl benzo[d]oxazole-2-carboxylate must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Waste Characterization
The first step in proper disposal is to classify the waste. Based on the available data, ethyl benzo[d]oxazole-2-carboxylate waste should be classified as hazardous due to its irritant properties and potential aquatic toxicity.
Waste Segregation and Collection
To prevent unintended reactions, do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.
-
Designated Waste Container: Use a dedicated, chemically resistant container for collecting ethyl benzo[d]oxazole-2-carboxylate waste. The container must be in good condition, with a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl Benzo[d]oxazole-2-carboxylate". The label should also include the date when waste was first added to the container.
On-site Accumulation
Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
Workflow for Chemical Waste Disposal
Caption: A stepwise workflow for the proper disposal of hazardous chemical waste.
Part 4: Causality and Trustworthiness in Protocol Design
The procedures outlined in this guide are designed as a self-validating system to ensure safety and compliance.
-
Expertise and Experience: The emphasis on treating this compound as hazardous, despite the lack of a specific SDS, is a precautionary principle rooted in extensive experience with chemical safety. The hazards of a novel or less-characterized compound should be inferred from structurally similar molecules.
-
Trustworthiness: By adhering to the stringent guidelines of OSHA and the EPA, this protocol ensures a high degree of reliability and safety. The step-by-step process, from characterization to final disposal, leaves no room for ambiguity.
-
Authoritative Grounding: Each recommendation is grounded in regulations and best practices from authoritative bodies. The requirement for a written Chemical Hygiene Plan, proper labeling, and the use of licensed disposal facilities are all mandated by federal law[4][5].
By following these procedures, you not only ensure your own safety and that of your colleagues but also uphold the ethical and regulatory responsibilities of a scientific professional.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
Chemsrc. (2025, August 20). Ethyl benzoate | CAS#:93-89-0. Retrieved from [Link]
-
Shealy Consulting, LLC. (n.d.). KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. Retrieved from [Link]
-
Semantic Scholar. (2024, September 12). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]
-
ACS Publications. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Thermolysis of some N-arylbenzamidoximes: Mechanistic studies for formation of anilide, oxazole and imidazole derivatives. Retrieved from [Link]
-
Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Ethyl benzoate. Retrieved from [Link]
-
OECD Existing Chemicals Database. (2002, February 14). BENZOATES. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl benzo[d]oxazole-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling Ethyl benzo[d]oxazole-2-carboxylate. The protocols outlined here are designed not as a rigid checklist, but as a self-validating system of safety, grounded in the causality of chemical hazards and protective measures.
Foundational Safety: Understanding the Hazard
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for the exact 2-carboxylate isomer may not be universally available, data from close structural analogs, such as Ethyl benzo[d]oxazole-6-carboxylate, provides critical guidance. The primary hazards identified are:
This hazard profile dictates that the primary routes of exposure to mitigate are skin contact, eye contact, inhalation, and ingestion. Our PPE strategy is therefore built to create a robust barrier against these specific risks.
Core Protective Measures: Your Non-Negotiable Laboratory Attire
A baseline of PPE is required for any work in a laboratory where chemical hazards are present.[4] For a compound like Ethyl benzo[d]oxazole-2-carboxylate, this baseline is your first line of defense.
-
Body Protection: A knee-length laboratory coat is mandatory.[5][6] It should be fully buttoned with sleeves rolled down to protect your skin and personal clothing from potential splashes and spills.[6][7]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for hand protection.[4] Nitrile provides good resistance to a range of chemicals and is a suitable choice for incidental contact.[7] It is crucial to inspect gloves for any signs of degradation or punctures before use and to employ proper removal techniques to avoid contaminating your skin.[8] For tasks involving prolonged contact or immersion, consult specialized glove resistance charts.
-
Eye and Face Protection: Standard safety glasses are insufficient. Due to the risk of serious eye irritation, chemical splash goggles that form a seal around the eyes are required.[4][9] These protect against direct splashes and aerosols that standard glasses would not.
-
General Clothing: Always wear long pants and closed-toe shoes.[4] This prevents accidental exposure to your legs and feet from spills that may occur.
Engineering Controls and Situational PPE Enhancement
The core PPE is supplemented by engineering controls and additional protective gear based on the specific procedure being performed. The goal is to minimize exposure at the source.
-
Ventilation and Respiratory Protection: Given that the compound may cause respiratory irritation, all handling of solid or volatile solutions should be conducted within a certified chemical fume hood.[1][3][10] The fume hood is the primary engineering control to prevent inhalation of dust or vapors.[10] In the case of insufficient ventilation or a significant spill, respiratory protection in the form of a NIOSH-approved respirator with organic vapor cartridges may be necessary.[7][11]
-
Enhanced Splash Protection: When handling larger quantities (>100 mL) or performing vigorous operations (e.g., sonicating, heating) that increase the risk of splashing, a face shield must be worn in addition to chemical splash goggles.[4][6][9] The face shield provides a secondary barrier for the entire face.
Personal Protective Equipment Summary
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10mL) in Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required with proper fume hood function |
| High-Volume Handling (>100mL) / Vigorous Operations | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required with proper fume hood function |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Lab Coat or Chemical-Resistant Apron | Air-purifying respirator may be required |
| Weighing Solid Compound | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Handle within a fume hood or ventilated balance enclosure |
Operational Plan: Integrating PPE into Your Workflow
Proper PPE is only effective when integrated into a safe operational workflow. The following step-by-step process ensures safety at every stage.
Step 1: Pre-Handling Preparation
-
Designate Work Area: Clearly define the handling area, preferably inside a chemical fume hood.
-
Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before you begin.
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Don PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves.
Step 2: Active Handling
-
Maintain Control: Perform all transfers and manipulations carefully and deliberately to minimize aerosol generation and spill potential.
-
Constant Vigilance: Keep the fume hood sash at the lowest practical height. Never put your head inside the plane of the sash.[9]
-
Contamination Prevention: Do not wear gloves outside of the laboratory or use them to touch common surfaces like doorknobs or computer keyboards.[9]
Step 3: Post-Handling and Decontamination
-
Decontaminate: Wipe down the work surface within the fume hood with an appropriate solvent.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed first, followed by goggles and the lab coat.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and completing work.[2][12]
Safe Handling Workflow Diagram
Caption: Workflow for handling Ethyl benzo[d]oxazole-2-carboxylate.
Emergency and Disposal Plans
Spill Response: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[12] Remove all sources of ignition.[3][12] Wearing the appropriate PPE (including a face shield and potentially a respirator), contain the spill with an inert absorbent material like vermiculite or sand.[12] Collect the material into a labeled, sealed container for hazardous waste disposal.[3][12]
Disposal: All waste, including the chemical itself and any contaminated materials (gloves, absorbent, etc.), must be disposed of as hazardous waste.[12] Do not mix with other waste streams. Containers should be clearly labeled and disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][12]
By integrating this expert-driven PPE strategy and operational plan into your daily work, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
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Safe Handling and Storage of Chemicals . Environmental Health & Safety, University of Colorado Boulder. [Link]
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8 Tips for Hazardous Chemical Handling In A Lab . Technical Safety Services. [Link]
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6 Safety Practices for Highly Hazardous Lab Chemicals . Triumvirate Environmental. [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Center for Biotechnology Information, National Institutes of Health. [Link]
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Material Safety Data Sheet - Ethyl benzoate 99% . ScienceLab.com. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]
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Proper Protective Equipment . Chemistry LibreTexts. [Link]
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Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Nevada, Reno. [Link]
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Safety Data Sheet - Ethyl benzoate . Fisher Scientific. [Link]
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Personal Protective Equipment (PPE) in the Laboratory . Westlab. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
